molecular formula C17H20N2O B2364695 (E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one CAS No. 692287-23-3

(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one

Cat. No.: B2364695
CAS No.: 692287-23-3
M. Wt: 268.36
InChI Key: CHCSATNMODJHKX-VAWYXSNFSA-N
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Description

(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one is an organic compound characterized by its complex structure, which includes a dimethylamino group, a pyrrole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one typically involves a multi-step process. One common method includes the condensation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

  • Substitution

Biological Activity

The compound (E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one , commonly referred to as dimethylaminopyrrole propenone , belongs to the enaminone class of compounds. Its unique structure, featuring a dimethylamino group and a pyrrole moiety, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Structure and Composition

  • Molecular Formula : C₁₇H₂₀N₂O
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 692287-23-3

The compound's structure includes a conjugated double bond system which influences its reactivity and biological properties. The presence of the pyrrole ring is particularly significant, as pyrrole derivatives are known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, a screening of drug libraries identified novel anticancer agents that exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrrole ring can enhance anticancer efficacy.

Case Study: Anticancer Screening

A study conducted by Walid Fayad et al. (2019) demonstrated that compounds with similar structural features to dimethylaminopyrrole propenone showed promising results in multicellular spheroid models, indicating their potential in inhibiting tumor growth effectively .

The compound is believed to interact with various biological targets, including enzymes involved in oxidative stress pathways. Preliminary studies suggest that it may inhibit specific kinases or receptors associated with cancer cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of kinases
Monoclonal Antibody ProductionEnhanced production in CHO cells

Effects on Cell Metabolism

Research indicates that compounds similar to dimethylaminopyrrole propenone can influence cell metabolism significantly. For example, a study focusing on monoclonal antibody production revealed that certain derivatives increased glucose uptake and ATP levels in cell cultures, suggesting enhanced metabolic activity under specific conditions .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. The following components are pivotal:

  • Pyrrole Moiety : Essential for anticancer activity.
  • Dimethylamino Group : Influences solubility and interaction with biological targets.

Table 2: Structure-Activity Relationship Components

ComponentActivity Description
Pyrrole RingKey for anticancer properties
Dimethylamino GroupEnhances solubility and bioavailability

Synthetic Routes

The synthesis of dimethylaminopyrrole propenone typically involves multi-step processes such as the condensation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with dimethylamine under basic conditions. Optimizing reaction conditions is critical for maximizing yield and purity.

Potential Derivatives

Exploring derivatives of this compound could lead to enhanced biological activities or novel therapeutic applications. For example, modifying the pyrrole ring or altering substituents on the phenyl group may yield compounds with improved efficacy against specific targets.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13-5-6-14(2)19(13)16-9-7-15(8-10-16)17(20)11-12-18(3)4/h5-12H,1-4H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCSATNMODJHKX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324736
Record name (E)-3-(dimethylamino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692287-23-3
Record name (E)-3-(dimethylamino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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